

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No.: B1615013

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide**

Introduction

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a substituted acetamide derivative. Compounds within the N-arylacetamide class serve as significant intermediates and building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds.^[1] The specific substitution pattern of this molecule, featuring a chloroacetyl group and a dichlorinated, dimethoxylated phenyl ring, suggests its potential utility in the development of novel bioactive agents. The chloroacetyl moiety is a versatile functional group, readily participating in nucleophilic substitution reactions, making it a valuable handle for further molecular elaboration.

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide**. Due to the limited availability of published experimental data for this specific molecule, this document consolidates known information and presents a series of robust, validated protocols for its synthesis and detailed characterization. These methodologies are grounded in established principles and adapted from proven techniques for structurally analogous compounds,

providing a self-validating framework for researchers, scientists, and drug development professionals.

Section 1: Core Molecular Identity and Properties

The fundamental identity of a chemical compound is established by its structure, molecular formula, and unique identifiers. This information forms the bedrock for all subsequent experimental work and regulatory documentation.

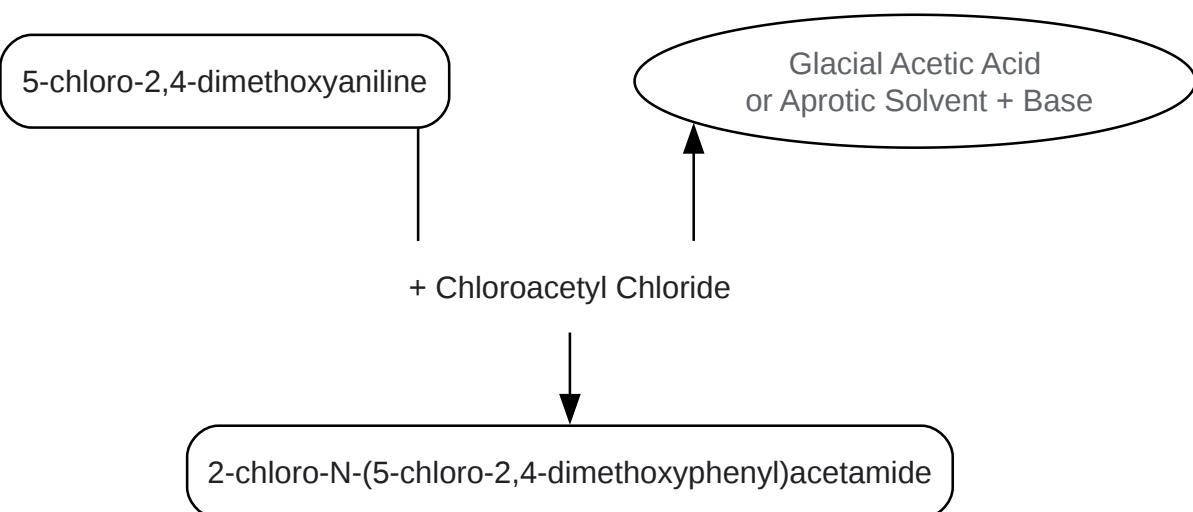
Chemical Structure and Nomenclature

The molecular structure consists of a 2,4-dimethoxyaniline core which is chlorinated at the 5-position. The amine is acylated with a chloroacetyl group.

- IUPAC Name: **2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide**
- CAS Number: 23543-12-6[2]
- Molecular Formula: C₁₀H₁₁Cl₂NO₃[2]

Physicochemical Properties Summary

The known and predicted physicochemical data for the compound are summarized below. It is critical to note that while some properties are sourced directly, others must be determined experimentally. The protocols for these determinations are detailed in Section 3.


Property	Value	Source
Molecular Weight	279.11 g/mol	[2]
Appearance	White to off-white solid (Predicted)	N/A
Melting Point	To be determined experimentally	N/A
Boiling Point	To be determined experimentally	N/A
Solubility	To be determined experimentally	N/A

Section 2: Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material for research and development. The following protocol describes a standard and efficient method for the synthesis of N-arylacetamides via acylation.[\[1\]](#)

Synthetic Pathway: Acylation of 5-chloro-2,4-dimethoxyaniline

The most direct and logical approach to synthesize the title compound is the N-acylation of 5-chloro-2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a suitable base or in an acidic solvent like glacial acetic acid to trap the HCl byproduct.

[Click to download full resolution via product page](#)

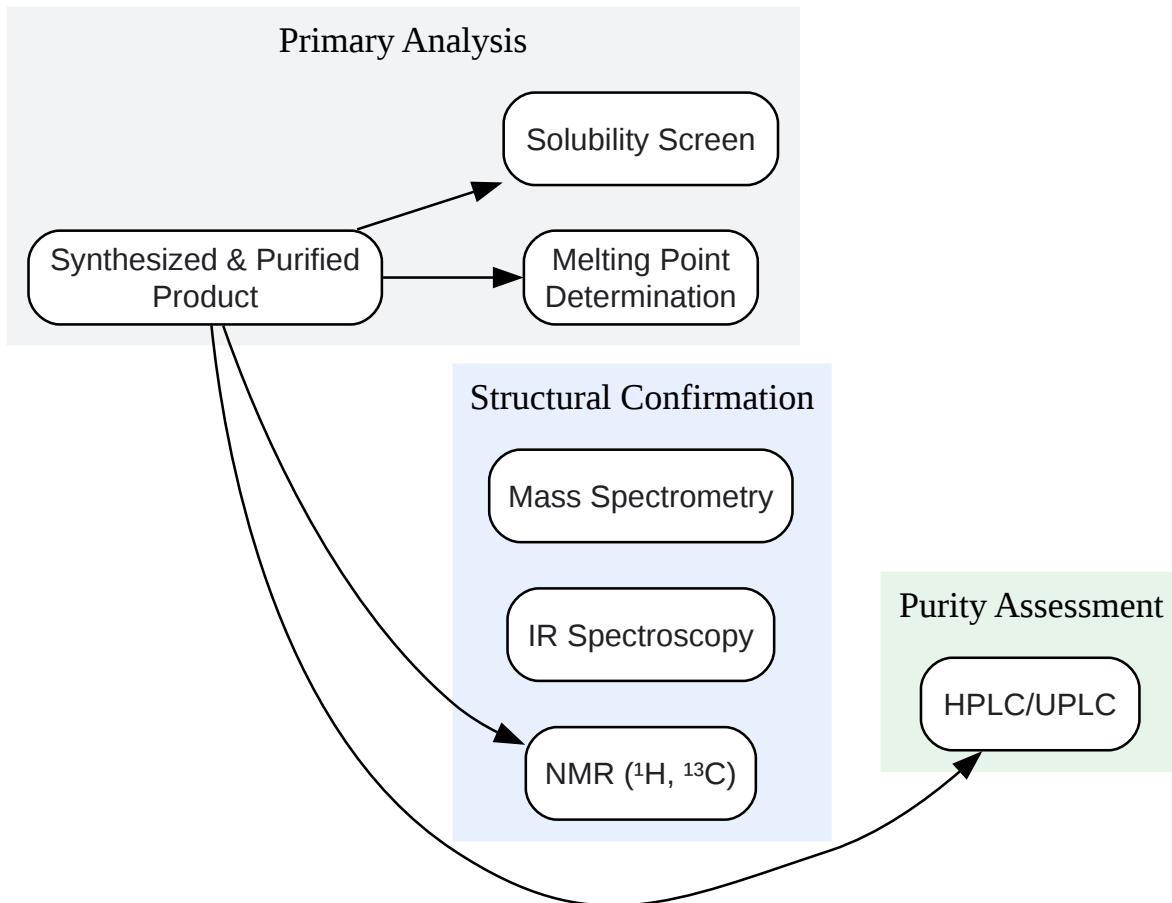
Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

Causality: This protocol utilizes glacial acetic acid as a solvent, which also serves to protonate the starting aniline slightly, moderating its reactivity. An alternative is using an aprotic solvent like dichloromethane with a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl formed during the reaction, driving it to completion. The procedure described is adapted from a similar synthesis of a related N-arylacetamide.^[1]

- **Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.05 mol of 5-chloro-2,4-dimethoxyaniline in 50 mL of glacial acetic acid.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0-5 °C with constant stirring.
- **Addition of Reagent:** Add chloroacetyl chloride (0.055 mol, 1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Precipitation: Upon completion, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
- Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts.
- Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.


Experimental Protocol: Purification by Recrystallization

Causality: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. Ethanol is often a good starting point for moderately polar compounds like N-arylacetamides.[\[1\]](#)

- Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. Heat to boiling. If it dissolves, it is a potentially suitable solvent.
- Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of hot ethanol required for complete dissolution.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Section 3: Protocols for Physicochemical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and physical nature of the synthesized compound. The following workflow outlines the necessary analytical steps.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- To cite this document: BenchChem. [2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1615013#2-chloro-n-5-chloro-2-4-dimethoxyphenyl-acetamide-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com